2-Cyano-4-methylbenzoic acid
Overview
Description
2-Cyano-4-methylbenzoic acid is an organic compound with the molecular formula C9H7NO2 It is a derivative of benzoic acid, where a cyano group (-CN) and a methyl group (-CH3) are substituted at the second and fourth positions of the benzene ring, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyano-4-methylbenzoic acid can be synthesized through several methods. One common method involves the reaction of 4-methylbenzonitrile with carbon dioxide in the presence of a strong base, such as sodium hydroxide, under high pressure and temperature conditions. Another method involves the oxidation of 2-cyano-4-methylbenzyl alcohol using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. The use of catalysts such as palladium or platinum in combination with suitable ligands can enhance the efficiency of the synthesis. Additionally, continuous flow reactors are employed to maintain optimal reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-4-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-amino-4-methylbenzoic acid.
Substitution: The cyano and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted benzoic acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: this compound derivatives.
Reduction: 2-Amino-4-methylbenzoic acid.
Substitution: Various substituted benzoic acids depending on the reagents used.
Scientific Research Applications
2-Cyano-4-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Cyano-4-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyano group can act as an electrophile, participating in reactions with nucleophiles in the body. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-Cyano-2-methylbenzoic acid: Similar structure but with different substitution positions.
2-Cyano-3-methylbenzoic acid: Another isomer with the cyano and methyl groups at different positions.
2-Cyano-5-methylbenzoic acid: Similar compound with the methyl group at the fifth position.
Uniqueness
2-Cyano-4-methylbenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in research applications where specific reactivity is required.
Properties
IUPAC Name |
2-cyano-4-methylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXLLTBXLQBNQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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